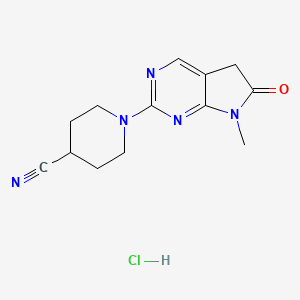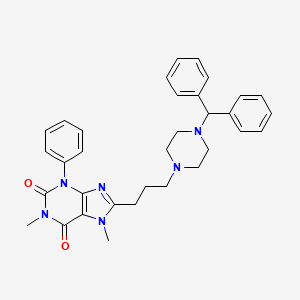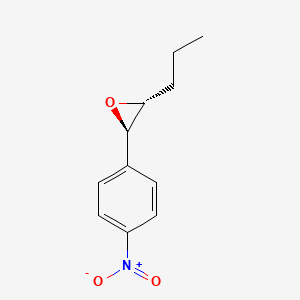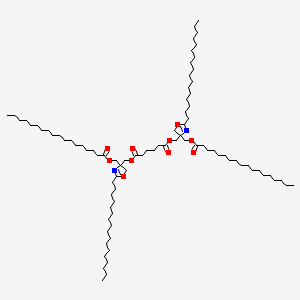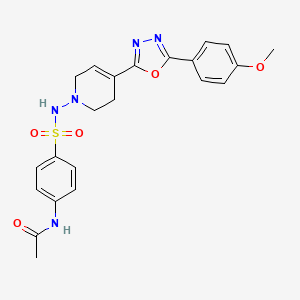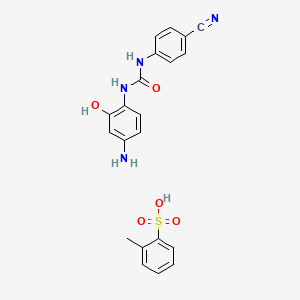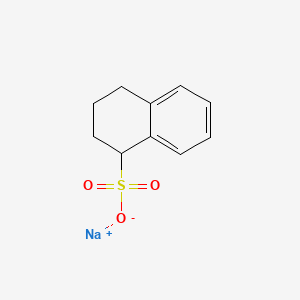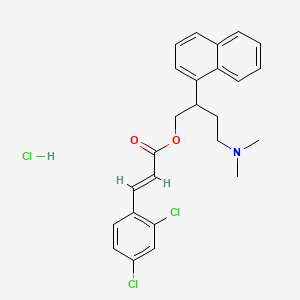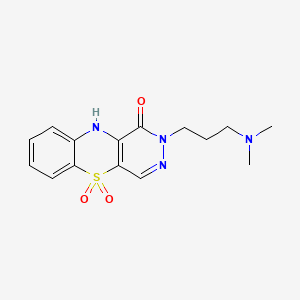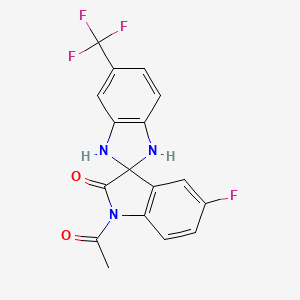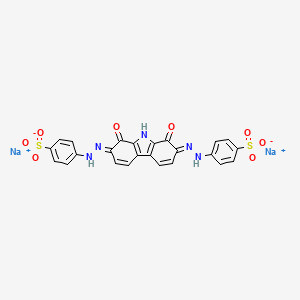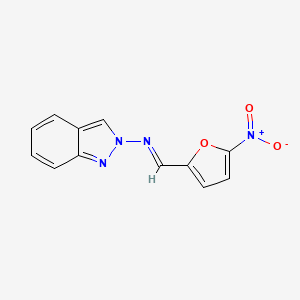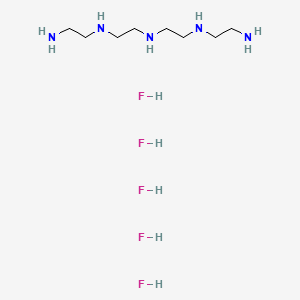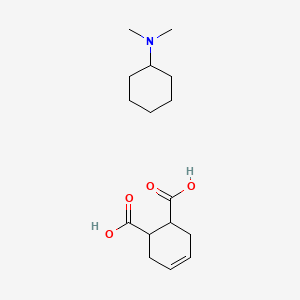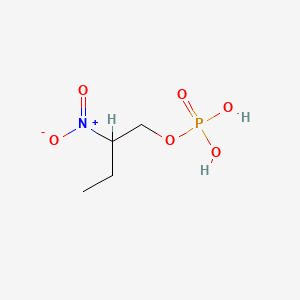
2-Nitrobutyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobutyl dihydrogen phosphate is an organic compound with the molecular formula C4H10NO6P. It is a derivative of butanol where the hydroxyl group is substituted with a nitro group and a dihydrogen phosphate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobutyl dihydrogen phosphate typically involves the esterification of 2-nitro-1-butanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Nitro-1-butanol+Phosphoric acid→2-Nitrobutyl dihydrogen phosphate+Water
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the yield. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrobutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphate esters.
Aplicaciones Científicas De Investigación
2-Nitrobutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Nitrobutyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phosphate ester can interact with phosphate-binding proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitroethanol dihydrogen phosphate
- 2-Nitropropyl dihydrogen phosphate
- 2-Nitroisobutyl dihydrogen phosphate
Comparison
2-Nitrobutyl dihydrogen phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Propiedades
Número CAS |
57249-19-1 |
|---|---|
Fórmula molecular |
C4H10NO6P |
Peso molecular |
199.10 g/mol |
Nombre IUPAC |
2-nitrobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO6P/c1-2-4(5(6)7)3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
Clave InChI |
TYGGERCVNQVLEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COP(=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


